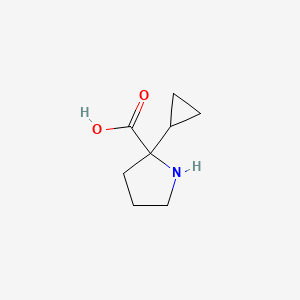
3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dichloro-2-methylpyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrazinone derivative, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Could be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one would depend on its specific biological activity. Generally, compounds in this family may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-2-methylpyrazine
- 2-Chlorobenzoyl chloride
- Other chlorinated pyrazinones
Uniqueness
3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one is unique due to the presence of both chlorinated phenyl and pyrazinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H7Cl3N2O |
|---|---|
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
3,5-dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-8(6-4-2-3-5-7(6)12)9(13)15-10(14)11(16)17/h2-5H,1H3 |
Clé InChI |
ZYVBGBNIWVLWMH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
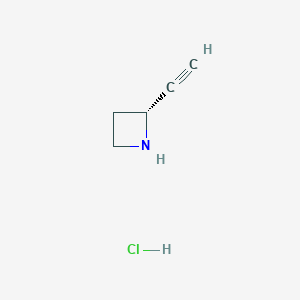
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)

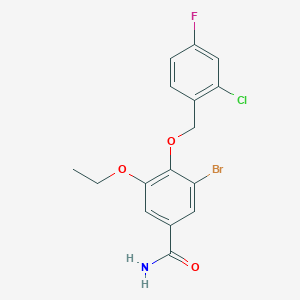
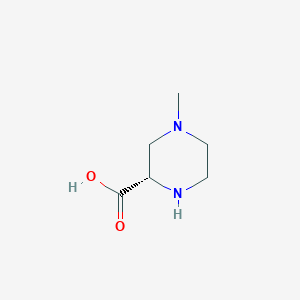
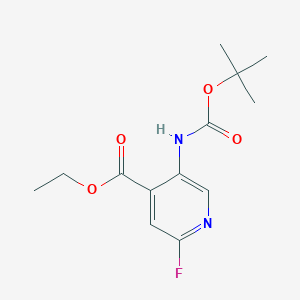
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)

